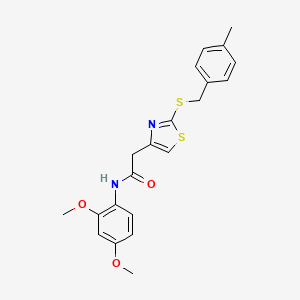

N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Description

N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a (4-methylbenzyl)thio substituent at the 2-position of the thiazole ring. The compound’s structure combines electron-donating methoxy groups with a lipophilic benzylthio moiety, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-14-4-6-15(7-5-14)12-27-21-22-16(13-28-21)10-20(24)23-18-9-8-17(25-2)11-19(18)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIQTFCQHYLOFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

Substitution Reactions:

Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using an appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenated compounds, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves multi-step chemical reactions. The initial steps often include the preparation of thiazole derivatives followed by acetamide formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide exhibit significant antimicrobial activity. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest promising potential for use as antimicrobial agents in clinical settings .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic agent .

Enzyme Inhibition

N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has shown potential as an enzyme inhibitor, particularly towards tyrosinase and acetylcholinesterase. Its inhibitory effects on tyrosinase suggest applications in treating hyperpigmentation disorders, while acetylcholinesterase inhibition points towards potential use in neurodegenerative diseases like Alzheimer's .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide with target enzymes. These studies provide insights into the interactions at the molecular level, helping to elucidate how structural modifications can enhance biological activity .

Potential Therapeutic Applications

Given its diverse biological activities, N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide holds promise for several therapeutic applications:

- Antimicrobial Treatments : As a potential antimicrobial agent against resistant strains.

- Cancer Therapy : For development as a targeted anticancer drug.

- Neurological Disorders : As a candidate for treating diseases associated with acetylcholine deficits.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Thiazole and Acetamide Moieties

Key Structural Features:

- Thiazole Core : The thiazole ring is substituted at the 2-position with a (4-methylbenzyl)thio group, which introduces steric bulk and lipophilicity.

- Acetamide Side Chain : The N-(2,4-dimethoxyphenyl) group enhances solubility via methoxy groups while contributing to π-π stacking interactions.

Comparison with Analogs:

N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b)

- Structure : Features a methylthiazole and m-tolylacetamide.

- Activity : Exhibited broad-spectrum antibacterial activity (MIC: 6.25–12.5 μg/mL) due to the m-tolyl group’s balance of lipophilicity and electronic effects .

- Contrast : The target compound’s dimethoxyphenyl group may improve solubility and target affinity compared to m-tolyl.

N-(4-Phenyl-2-thiazolyl)acetamide Structure: Lacks the benzylthio and methoxy substituents. Synthesis: Derived from 2-amino-4-substituted thiazoles, highlighting the role of substituents in reactivity . Contrast: The (4-methylbenzyl)thio group in the target compound could enhance membrane permeability and enzyme inhibition.

- Structure : Contains a trifluoromethylbenzo[d]thiazole group.

- Application : Developed as a CK1 inhibitor, suggesting thiazole-acetamides’ versatility in kinase targeting.

- Contrast : The trifluoromethyl group in Compound 18 introduces strong electron-withdrawing effects, whereas the target compound’s methylbenzylthio group offers moderate lipophilicity .

Antimicrobial Activity:

- Compounds : Thiazol-2-yl acetamides with p-tolyl or chlorophenyl groups showed antifungal dominance over antibacterial effects. For example, 107j (MIC: 12.5 μg/mL against Candida parapsilosis) highlights substituent-dependent activity .

- Target Compound Prediction: The dimethoxyphenyl group may enhance antifungal activity via improved interaction with fungal cytochrome P450 enzymes, similar to methoxy-substituted quinazolinones .

Anticancer Potential:

- Quinazolinone-Thioacetamides (): N-(4-methoxyphenyl) analogs demonstrated higher growth inhibition (MGI%: 10%) than sulfamoylphenyl derivatives (MGI%: 7%), underscoring methoxy groups’ role in cytotoxicity .

- ADMET Profile () : A related dimethoxyphenyl-thioacetamide exhibited favorable oral bioavailability predictions, suggesting similar pharmacokinetics for the target compound .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound categorized under thioacetamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article reviews its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is , with a molecular weight of approximately 344.42 g/mol. The structure features a thiazole moiety linked to a dimethoxyphenyl group and a thioether substituent, which contributes to its biological activity.

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : The compound can modulate receptor activities on cell surfaces, influencing signaling pathways.

- Gene Expression Alteration : It may affect the expression of genes involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance:

- Cell Line Studies : N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including HT29 (colon cancer) and MDA-MB-231 (breast cancer). The mechanism involves blocking cell cycle progression at the G2/M phase and inducing apoptosis through activation of pro-apoptotic pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 | 15.3 | G2/M phase arrest, apoptosis induction |

| MDA-MB-231 | 12.5 | Inhibition of fatty acid-induced proliferation |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have demonstrated that it possesses antibacterial activity comparable to standard antibiotics such as norfloxacin. This activity is likely due to the presence of the thiazole ring which enhances membrane permeability .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with Standard |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Comparable to norfloxacin |

| Escherichia coli | 64 µg/mL | Lower than ampicillin |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, preliminary studies suggest that this compound may have anti-inflammatory properties:

- Cytokine Production : It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic use in inflammatory diseases .

Case Studies

- Study on Cancer Cell Lines : A recent investigation evaluated the effects of N-(2,4-dimethoxyphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide on HT29 and MDA-MB-231 cells. The results highlighted significant reductions in cell viability at concentrations above 10 µM, with apoptotic markers observed through flow cytometry .

- Antimicrobial Efficacy : A study assessed the antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values that suggest efficacy similar to conventional antibiotics, supporting its potential as an alternative treatment option .

Q & A

Q. What conditions are critical for long-term storage without degradation?

- Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of acetamide or thioether moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.